![molecular formula C16H20N4O3 B2459844 N-(3-甲氧基丙基)-11-氧代-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-2(11H)-羧酰胺 CAS No. 1903159-01-2](/img/structure/B2459844.png)
N-(3-甲氧基丙基)-11-氧代-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-2(11H)-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidine-2(11H)-carboxamide: is a complex organic compound that belongs to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a methoxypropyl group, an oxo group, and a carboxamide group
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine: In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it valuable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple steps. One common method involves the condensation of appropriate pyridine derivatives with suitable amines and carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
化学反应分析
Types of Reactions: N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound.
作用机制
The mechanism of action of N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
- N-(3-methoxypropyl)acrylamide
- 3-methoxypropylamine
- 1-(3-methoxypropyl)-4-piperidinamine
Comparison: Compared to these similar compounds, N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide stands out due to its unique dipyridopyrimidine structure. This structure imparts distinct chemical and biological properties, making it more versatile and potentially more effective in various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness.
属性
IUPAC Name |
N-(3-methoxypropyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-10-4-7-17-16(22)19-9-6-13-12(11-19)15(21)20-8-3-2-5-14(20)18-13/h2-3,5,8H,4,6-7,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDNVHTLDTZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N1CCC2=C(C1)C(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
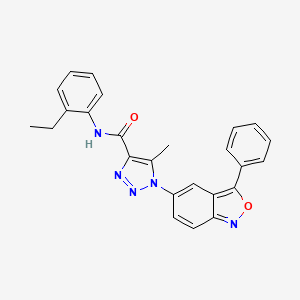
![{2-oxabicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B2459763.png)
![N-cyclopropyl-1-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
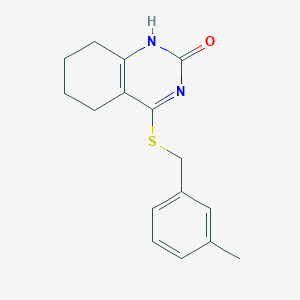
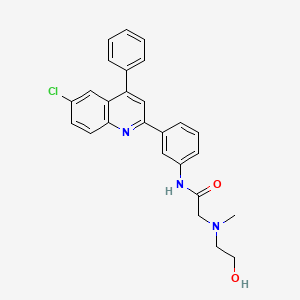
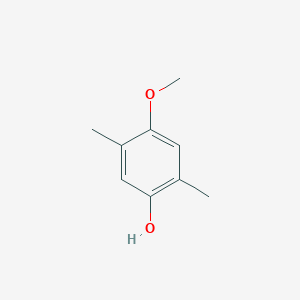
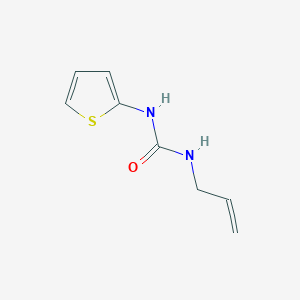
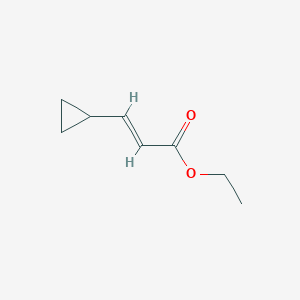
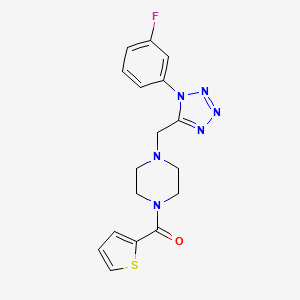
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)
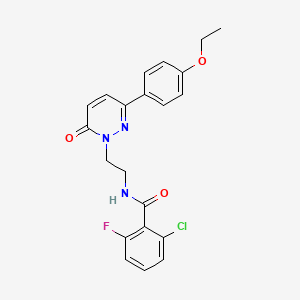

![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)
